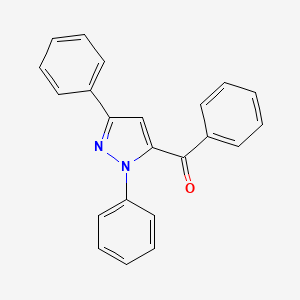
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three phenyl groups attached to the pyrazole ring, making it a highly aromatic and stable molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone typically involves the condensation of hydrazine derivatives with diketones or ketoesters. One common method is the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazoles.
科学的研究の応用
(1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and mediators by targeting signaling pathways like NF-κB and MAPK .
類似化合物との比較
(1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: Similar structure but with methyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea: Contains a thiourea group, which imparts different biological activities and applications.
Uniqueness: (1,3-Diphenyl-1H-pyrazol-5-yl)(phenyl)methanone is unique due to its highly aromatic structure, which contributes to its stability and reactivity. The presence of three phenyl groups enhances its potential for various chemical modifications and applications in different fields of research .
特性
CAS番号 |
54606-21-2 |
|---|---|
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC名 |
(2,5-diphenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)21-16-20(17-10-4-1-5-11-17)23-24(21)19-14-8-3-9-15-19/h1-16H |
InChIキー |
NZDRYDGEGWLFQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
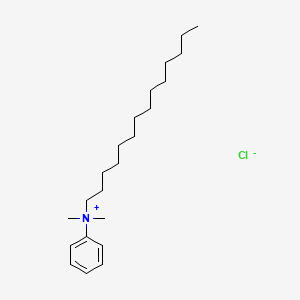
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
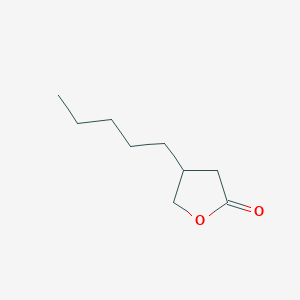
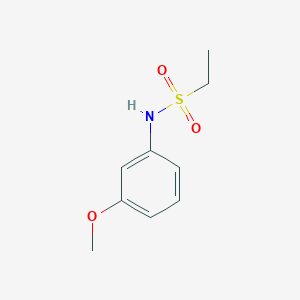
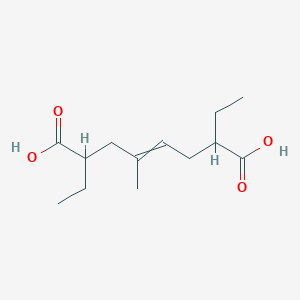
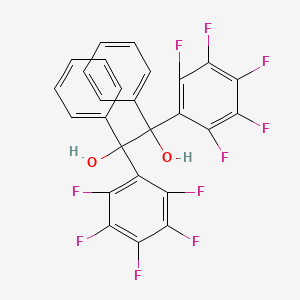
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
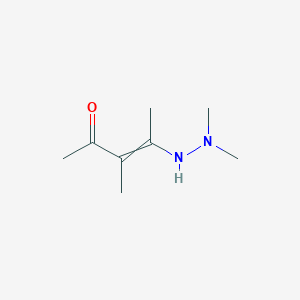
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
